molecular formula C10H14N2O B6254648 (3R)-1-(4-aminophenyl)pyrrolidin-3-ol CAS No. 757933-31-6

(3R)-1-(4-aminophenyl)pyrrolidin-3-ol

Cat. No. B6254648
CAS RN: 757933-31-6
M. Wt: 178.2
InChI Key:
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Description

“(3R)-1-(4-aminophenyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 757933-31-6 . It has a molecular weight of 178.23 and its IUPAC name is (3R)-1-(4-aminophenyl)-3-pyrrolidinol .


Molecular Structure Analysis

The InChI code for “(3R)-1-(4-aminophenyl)pyrrolidin-3-ol” is 1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3R)-1-(4-aminophenyl)pyrrolidin-3-ol” is a powder . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent the recommended measures to prevent or minimize adverse effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(4-aminophenyl)pyrrolidin-3-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the pyrrolidine ring, and deprotection of the amine group.", "Starting Materials": [ "4-aminophenylacetic acid", "Ethyl chloroformate", "Sodium hydroxide", "3-hydroxypyrrolidine" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 4-aminophenylacetic acid with ethyl chloroformate in the presence of sodium hydroxide to yield the corresponding ethyl ester.", "Step 2: Conversion of the ethyl ester to the corresponding amide by reacting with 3-hydroxypyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This step also involves the formation of the pyrrolidine ring.", "Step 3: Deprotection of the amine group by treating the amide intermediate with a strong acid such as hydrochloric acid to yield the final product, (3R)-1-(4-aminophenyl)pyrrolidin-3-ol." ] }

CAS RN

757933-31-6

Product Name

(3R)-1-(4-aminophenyl)pyrrolidin-3-ol

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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